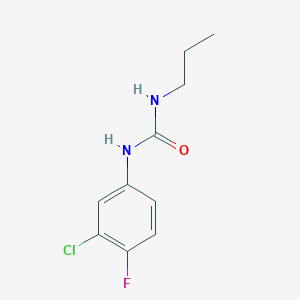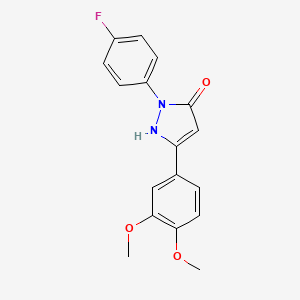![molecular formula C22H17N3OS B4780223 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4780223.png)
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide
説明
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide, also known as NPAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family, which is known for its diverse biological activities. NPAA has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. This inhibition leads to a reduction in inflammation and the associated symptoms. Finally, this compound has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit viral replication by targeting the viral polymerase. These effects make this compound a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections.
実験室実験の利点と制限
One advantage of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide is its potent antitumor, anti-inflammatory, and antiviral activity, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its potential toxicity, which requires careful evaluation in preclinical studies. Another limitation is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical studies. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells, inflammatory cells, and viral particles. Finally, future studies should explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections.
科学的研究の応用
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to possess antiviral activity against the influenza virus, making it a promising candidate for the development of new antiviral drugs.
特性
IUPAC Name |
2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(24-19-8-2-1-3-9-19)15-27-22-23-13-12-20(25-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-14H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQKFVMAIZKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)
![4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B4780161.png)
![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4780168.png)

![N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}](/img/structure/B4780179.png)
![2-butylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4780199.png)
![3-allyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4780205.png)
![2-[(3,4-diethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4780210.png)
![4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4780219.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4780234.png)

![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4780256.png)